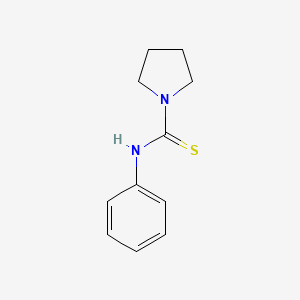

N-phenylpyrrolidine-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFGHBFTQNIGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940269 | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-49-9 | |

| Record name | NSC124002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of N-phenylpyrrolidine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carbothioamide is a disubstituted thiourea derivative incorporating a phenyl ring and a pyrrolidine moiety. Thioureas are a significant class of organic compounds with a wide range of applications, serving as crucial intermediates in the synthesis of various heterocyclic compounds and exhibiting diverse biological activities. This guide provides a comprehensive overview of the formation mechanism of this compound, detailing the underlying chemical principles, experimental protocols, and factors influencing the reaction's efficiency.

Core Reaction Mechanism: Nucleophilic Addition

The formation of this compound proceeds through the nucleophilic addition of pyrrolidine to phenyl isothiocyanate. This reaction is a classic example of the synthesis of thioureas from amines and isothiocyanates.

The isothiocyanate group (-N=C=S) features an electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The nitrogen atom of the pyrrolidine ring, possessing a lone pair of electrons, acts as a nucleophile. The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.

-

Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom from the pyrrolidine bears a positive charge, and the sulfur atom of the thiocarbonyl group carries a negative charge.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged pyrrolidine nitrogen to the negatively charged sulfur atom. This step is often facilitated by a second molecule of the amine (pyrrolidine) or the solvent, leading to the formation of the stable, neutral this compound product.

The overall reaction is generally efficient and proceeds readily under mild conditions.

Experimental Protocols

The synthesis of this compound is a straightforward procedure. The following protocol is based on established literature methods.[1]

Materials:

-

Phenyl isothiocyanate (0.1 mol)

-

Pyrrolidine (0.1 mol)

-

Ethanol (20 mL)

Procedure:

-

A mixture of phenyl isothiocyanate (0.1 mol) and pyrrolidine (0.1 mol) is prepared in a round-bottom flask.

-

Ethanol (20 mL) is added to the mixture as a solvent.

-

The reaction mixture is stirred and heated to reflux for 4 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid, this compound, is collected by filtration.

-

The crude product can be further purified by recrystallization from ethanol to obtain single crystals suitable for analysis.

Yield:

This protocol typically affords the title compound in a yield of approximately 80%.[1]

Quantitative Data and Reaction Optimization

While the reaction between phenyl isothiocyanate and pyrrolidine is generally high-yielding, several factors can be optimized to improve the efficiency and purity of the product. The following table summarizes key parameters and their effects on the synthesis of thioureas.

| Parameter | Variation | Effect on Yield/Rate | Remarks |

| Solvent | Ethanol, Dichloromethane, Acetonitrile | The reaction is typically efficient in polar aprotic and protic solvents. Ethanol is a common and effective choice. | Solvent polarity can influence the stability of the zwitterionic intermediate and the rate of proton transfer. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate. Refluxing in ethanol ensures a reasonable reaction time. | For highly reactive amines and isothiocyanates, the reaction can often proceed to completion at room temperature. |

| Stoichiometry | Equimolar amounts of reactants | Using a 1:1 molar ratio of phenyl isothiocyanate to pyrrolidine is standard for this synthesis. | An excess of the amine can sometimes be used to drive the reaction to completion, but may complicate purification. |

| Catalysis | Uncatalyzed is common | The reaction generally proceeds efficiently without a catalyst. | In some cases, for less reactive amines or isothiocyanates, a base catalyst can be employed to deprotonate the amine, increasing its nucleophilicity. |

| Reaction Conditions | Conventional heating vs. Mechanochemistry | Mechanochemical synthesis (ball milling) can lead to quantitative yields in shorter reaction times and without the need for a solvent. | This "green chemistry" approach offers advantages in terms of reduced waste and energy consumption. |

Conclusion

The formation of this compound is a robust and well-understood chemical transformation, primarily proceeding through a nucleophilic addition mechanism. The synthesis is characterized by its simplicity, high yields, and the mild conditions required. For professionals in drug development and chemical research, a thorough understanding of this reaction mechanism and the factors influencing its outcome is essential for the efficient synthesis of this and related thiourea-containing molecules. Further optimization, particularly through the exploration of solvent-free mechanochemical methods, presents a promising avenue for more sustainable and efficient production.

References

Unveiling the Three-Dimensional Architecture of N-phenylpyrrolidine-1-carbothioamide: A Crystallographic Guide

For Immediate Release

WEIFANG, CHINA – This technical guide provides an in-depth analysis of the crystal structure of N-phenylpyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization.

The determination of the three-dimensional structure of this compound (C₁₁H₁₄N₂S) provides critical insights into its conformational properties and potential intermolecular interactions, which are fundamental for understanding its biological activity and for the rational design of new therapeutic agents.

I. Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.195 (2) |

| b (Å) | 8.5694 (17) |

| c (Å) | 11.414 (2) |

| β (°) | 108.03 (3) |

| Volume (ų) | 1041.2 (4) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.27 |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.119 |

| S | 1.30 |

II. Molecular Geometry

The molecular structure of this compound features a central carbothioamide group linking a phenyl ring and a pyrrolidine ring. The precise bond lengths and angles determined from the crystal structure analysis are crucial for understanding the molecule's conformation and electronic properties.

Selected Bond Lengths

| Bond | Length (Å) |

| S1—C7 | 1.6892 (17) |

| N1—C7 | 1.371 (2) |

| N2—C7 | 1.332 (2) |

| N2—C8 | 1.472 (2) |

| N2—C11 | 1.468 (2) |

| C9—C10 | 1.527 (3) |

| C4—C3 | 1.388 (3) |

Selected Bond Angles

| Angle | Value (°) |

| N1—C7—N2 | 116.43 (15) |

| N1—C7—S1 | 119.38 (12) |

| N2—C7—S1 | 124.19 (12) |

| C7—N2—C11 | 124.93 (14) |

| C7—N2—C8 | 121.19 (14) |

| C11—N2—C8 | 113.84 (13) |

III. Experimental Protocols

Synthesis of this compound[1]

A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) was stirred in refluxing ethanol (20 mL) for 4 hours. The reaction yielded the title compound (0.080 mol, 80% yield). Single crystals suitable for X-ray diffraction measurements were obtained by recrystallization from ethanol at room temperature.[1]

X-ray Crystallography[1]

A single crystal with dimensions 0.25 × 0.20 × 0.18 mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[1] A total of 4554 reflections were measured, of which 2393 were independent.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. No absorption correction was applied.[1]

IV. Intermolecular Interactions

The crystal packing of this compound is stabilized by intermolecular N—H⋯S hydrogen bonds.[1] These interactions are crucial in the formation of the supramolecular assembly in the solid state.

References

Spectroscopic Characterization of N-phenylpyrrolidine-1-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of N-phenylpyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete experimental dataset for this specific compound in published literature, this guide presents a comprehensive spectroscopic profile based on closely related analogues and established principles of spectroscopic interpretation for thiourea derivatives. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are detailed herein. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and analysis of this compound and similar compounds.

Introduction

This compound belongs to the thiourea class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural features of this compound, incorporating a phenyl ring, a pyrrolidine moiety, and a carbothioamide group, make it a promising scaffold for the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This guide outlines the standard spectroscopic techniques employed in the characterization of this compound and provides an expected data profile based on the analysis of analogous structures found in the literature.

Synthesis and Structure

This compound can be synthesized via the reaction of phenyl isothiocyanate with pyrrolidine. The crystal structure of the compound has been reported, confirming its molecular connectivity and solid-state conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 5H | Aromatic protons (phenyl group) |

| ~ 3.8 - 3.6 | t | 4H | -CH₂- (pyrrolidine ring, adjacent to N) |

| ~ 2.1 - 1.9 | m | 4H | -CH₂- (pyrrolidine ring) |

| ~ 8.0 (broad s) | s | 1H | N-H |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 175 | C=S (thiocarbonyl) |

| ~ 140 - 138 | Aromatic C (quaternary, attached to N) |

| ~ 130 - 125 | Aromatic CH |

| ~ 50 - 48 | -CH₂- (pyrrolidine ring, adjacent to N) |

| ~ 26 - 24 | -CH₂- (pyrrolidine ring) |

Note: The chemical shifts are estimations based on data from N-phenylpiperidine-1-carbothioamide and other N-aryl thioureas.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (in KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium | N-H stretching |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1590 | Strong | C=C stretching (aromatic) |

| ~ 1540 | Strong | N-H bending and C-N stretching (Amide II band) |

| ~ 1350 | Strong | C-N stretching and C=S stretching (Thioamide I band) |

| ~ 750 and 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: The band positions are estimations based on general values for thiourea derivatives.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum from a thin film or a solution in a suitable solvent.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption Maxima (in Methanol or Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 250 - 270 | High | π → π* (aromatic system) |

| ~ 280 - 300 | Medium | n → π* (thiocarbonyl group) |

Note: The absorption maxima are estimations based on the electronic properties of the phenyl and thiocarbonyl chromophores.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| [M]⁺ | Moderate | Molecular ion |

| [M - SH]⁺ | Fragment | Loss of a sulfhydryl radical |

| [C₆H₅NCS]⁺ | Fragment | Phenyl isothiocyanate fragment |

| [C₄H₈N]⁺ | Fragment | Pyrrolidine fragment |

| [C₆H₅]⁺ | Fragment | Phenyl cation |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signatures.

Caption: Correlation of structural moieties with their expected spectroscopic signals.

Conclusion

The Multifaceted Biological Activities of N-Phenylpyrrolidine-1-carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpyrrolidine-1-carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several thiourea derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and inhibition of tumor progression.[1][2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The pyrrolidine moiety is a common feature in many inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[3][4] Overexpression of CDK2 is associated with uncontrolled cell proliferation in various cancers. This compound derivatives that target CDK2 can induce cell cycle arrest, thereby preventing the replication of cancer cells.[3]

Sphingosine Kinase 1 (SK1) Inhibition

Sphingosine kinase 1 is another important target in cancer therapy. It produces sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation. The carbothioamide scaffold has been found in several SK1 inhibitors, suggesting that this compound derivatives may also exert their anticancer effects through this pathway.[5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrrolidine and thiourea derivatives against a range of cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrrolidine-carboxamide derivative 7g | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Mean IC50 = 0.90 µM | [3] |

| Pyrrolidine-carboxamide derivatives | A-549, MCF-7, Panc-1, HT-29 | IC50 values in the low µM range | [3] |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | IC50 = 10.67 ± 1.53 µM | [7] |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | IC50 = 4.33 ± 1.04 µM | [7] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa (Cervical) | IC50 = 0.32 ± 1.00 µM | [8] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa (Cervical) | IC50 = 1.80 ± 0.22 µM | [8] |

| Biphenylurea/thiourea sulfonamides | HUVEC (Endothelial) | IC50 values in the µM range | [9] |

| Isatin–thiazolidinone derivatives | VEGFR-2 Kinase | IC50 = 69.1 nM and 85.8 nM | [10] |

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The proposed mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MIC) for several pyrrolidine and thiourea derivatives are presented in the table below.

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16 µg/mL | [11] |

| Pyrrolidine-2,5-dione derivative 8 | Vibrio cholerae | 32-64 µg/mL | [11] |

| Pyrrolidine-2,5-dione derivative 5 | Bacteria | 32–128 µg/mL | [11] |

| Pyrrolidine-2,5-dione derivative 5a | Enterococcus faecalis | 0.25 µM | [12] |

| Pyrrolidine-2,5-dione derivative 5a | Candida albicans | 0.125 µM | [12] |

| Benzoylaminocarbothioyl pyrrolidines | Gram-positive/negative bacteria | 100-400 µg/mL | [13] |

| Benzoylaminocarbothioyl pyrrolidines | Fungi | 25-100 µg/mL | [13] |

| N-acyl Thiourea Derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 to 1250 µg/mL | [14] |

| Disubstituted Thiourea Derivatives | Fungi and Gram-positive bacteria | Selective activity | [15] |

| Thiourea-Ni/Cu Complexes | Various bacteria and fungi | MIC values reported | [16] |

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, these derivatives have been shown to inhibit specific enzymes, highlighting their potential for treating a variety of other conditions.

α-Amylase and α-Glucosidase Inhibition

Certain pyrrolidine derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. By inhibiting these enzymes, the compounds can reduce post-meal blood glucose spikes, making them potential candidates for the management of type 2 diabetes.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of relevant derivatives.

| Compound/Derivative Class | Enzyme | Activity (IC50) | Reference |

| Pyrrolidine-carboxamide 7e | CDK2 | 15 nM | [3] |

| Pyrrolidine-carboxamide 7g | CDK2 | 22 nM | [3] |

| Pyrrolidine-carboxamide 7k | CDK2 | 31 nM | [3] |

| Pyrrolidine-carboxamide 7n | CDK2 | 25 nM | [3] |

| Pyrrolidine-carboxamide 7o | CDK2 | 20 nM | [3] |

| Pyrrolidine-carboxamide 7e | EGFR | 87 nM | [3] |

| Pyrrolidine-carboxamide 7g | EGFR | 94 nM | [3] |

| Pyrrolidine-carboxamide 7k | EGFR | 107 nM | [3] |

| Pyrrolidine-carboxamide 7n | EGFR | 99 nM | [3] |

| Pyrrolidine-carboxamide 7o | EGFR | 91 nM | [3] |

| Dihydrobenzo[b]pyrimido[5,4-f]azepine 2 | Sphingosine Kinase 1 | 12 µM | [5] |

| SKI-I | Sphingosine Kinase 1 | Ineffective in vivo | [6] |

| Compound 4A | Sphingosine Kinase 1 | 6.55 µM | [6] |

Experimental Protocols

Synthesis of N-Aryl-3-ethylpyrrolidine-1-carbothioamides

This protocol outlines a general method for the synthesis of N-aryl substituted 3-ethylpyrrolidine-1-carbothioamide derivatives.[17]

Materials:

-

3-Ethylpyrrolidine

-

Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpyrrolidine (1.0 eq.).

-

Dissolve the 3-ethylpyrrolidine in anhydrous ethanol.

-

Add the desired substituted aryl isothiocyanate (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system to yield the pure N-aryl-3-ethylpyrrolidine-1-carbothioamide derivative.

-

Dry the purified product under vacuum.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]

Materials:

-

Cells in culture

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.

-

Add 10 µL of MTT Reagent to each well.

-

Incubate for 2 to 4 hours, or until a purple precipitate is visible.

-

Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.

-

Record the absorbance at 570 nm using a microplate reader.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Materials:

-

Bacterial culture

-

Mueller-Hinton broth (or other appropriate broth)

-

96-well microtiter plates

-

Test compounds

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for approximately 18 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

VEGFR-2 Signaling Pathway

CDK2/Cyclin E Signaling Pathway

Sphingosine Kinase 1 (SK1) Signaling Pathway

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these fascinating molecules. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. youtube.com [youtube.com]

N-phenylpyrrolidine-1-carbothioamide: A Scion of Therapeutic Potential in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carbothioamide is a synthetic compound featuring a pyrrolidine ring linked to a phenyl group through a carbothioamide bridge. While research directly investigating the medicinal applications of this specific molecule is nascent, the constituent scaffolds—pyrrolidine and N-phenylthioamide—are well-established pharmacophores present in a multitude of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules. Similarly, the thioamide functional group is a versatile bioisostere of the amide bond and is integral to the activity of various therapeutic agents. This technical guide consolidates the existing knowledge on the synthesis of this compound and extrapolates its potential therapeutic applications by examining the biological activities of structurally related compounds, with a focus on anticancer and antimicrobial domains.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic addition reaction. The process involves the reaction of 1-isothiocyanatobenzene with pyrrolidine. Typically, the reaction is carried out in a suitable solvent such as ethanol and may be heated to reflux to ensure completion. The product can then be isolated and purified using standard laboratory techniques like recrystallization.[1]

Potential Therapeutic Applications

Based on the biological evaluation of structurally analogous compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

The this compound scaffold is a composite of moieties found in numerous potent anticancer agents. Derivatives of pyrrolidine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for these anticancer activities are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in the development of novel cancer therapeutics. Structurally related thiazole derivatives containing a carbothioamide moiety have been shown to exert their anticancer effects by inhibiting key components of this pathway. For instance, some compounds have been found to directly inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.

The table below summarizes the in vitro anticancer activity of various pyrrolidine and thioamide derivatives against several human cancer cell lines.

| Compound Class | Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| Pyrrolidinone-hydrazone | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [2] |

| PPC-1 (Prostate) | 3.63 ± 0.45 | [2] | ||

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [2] | ||

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [2] | ||

| Phenylthiazole Carboxamide | Compound 4c (para-nitro substituted) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |

| Compound 4d (meta-chloro substituted) | Hep-G2 (Liver) | 11.6 ± 0.12 | [3] | |

| Flavonoid-based Amide | Compound 7t (6-chloro-3-pyridyl amide) | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [4] |

| Compound 7u (3,5-difluorophenyl amide) | MDA-MB-231 (Breast) | 2.49 ± 0.44 | [4] | |

| Compound 7m (3-fluorophenyl amide) | MDA-MB-231 (Breast) | 2.51 ± 0.93 | [4] |

Antimicrobial Activity

The pyrrolidine and thioamide moieties are also prevalent in compounds with significant antimicrobial properties. The mechanism of action for these compounds often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation. Derivatives of thiourea, which contains the carbothioamide functional group, have demonstrated broad-spectrum antibacterial and antifungal activity.

The following table presents the minimum inhibitory concentration (MIC) values for several pyrrolidine and thiourea derivatives against various microbial strains.

| Compound Class | Compound/Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Pyrrolidine-thiazole | Compound 51a (4-fluorophenyl substituted) | Bacillus cereus | 21.70 ± 0.36 | [5] |

| Staphylococcus aureus | 30.53 ± 0.42 | [5] | ||

| Sulfonylamino Pyrrolidine | Compound 38 (dinitrophenyl and pyran substituted) | Staphylococcus aureus | 3.11 | [5] |

| Escherichia coli | 6.58 | [5] | ||

| Pseudomonas aeruginosa | 5.82 | [5] | ||

| Spirooxindole Pyrrolidine | Compound 44 (OCF3 and 2-Cl substituted) | Candida albicans | 4 | [5] |

Experimental Protocols

Synthesis of this compound

To a solution of pyrrolidine (0.1 mol) in ethanol (20 mL), 1-isothiocyanatobenzene (0.1 mol) is added. The reaction mixture is then stirred and heated to reflux for approximately 4 hours. After cooling to room temperature, the resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the this compound product. The product can be further purified by recrystallization from ethanol.[1]

In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, Hep-G2, SKNMC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or another suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

As previously mentioned, the PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and a validated target for anticancer drug development. The following diagram illustrates the potential mechanism of action for a carbothioamide-containing compound that inhibits this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

The following workflow outlines a logical progression for the initial biological evaluation of this compound and its derivatives.

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

Conclusion

While direct biological data for this compound is limited, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. The presence of the pyrrolidine ring and the N-phenylthioamide moiety indicates a high probability of significant anticancer and antimicrobial activities. Further investigation into the synthesis of a library of this compound derivatives and their subsequent biological evaluation is warranted. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of compounds. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency and selectivity of future drug candidates based on this scaffold.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenylpyrrolidine-1-carbothioamide and its Analogues: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylpyrrolidine-1-carbothioamide scaffold represents a promising area of chemical exploration for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogues. Drawing on existing literature for structurally related compounds, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of 1-isothiocyanato-benzene (phenyl isothiocyanate) with pyrrolidine. This reaction is a nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of the isothiocyanate group.

General Synthetic Protocol

A common method for the synthesis of this compound involves stirring a mixture of equimolar amounts of 1-isothiocyanato-benzene and pyrrolidine in a suitable solvent, such as ethanol, under reflux conditions. The reaction generally proceeds to completion within a few hours, yielding the desired product in good yield.[1]

Experimental Protocol:

-

Materials: 1-isothiocyanato-benzene (phenyl isothiocyanate), pyrrolidine, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL).

-

To this solution, add pyrrolidine (0.1 mol).

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from ethanol to obtain single crystals.[1]

-

General synthetic workflow for this compound.

Biological Activities of Analogues

While specific biological data for this compound is not extensively available in the public domain, the biological activities of its structural analogues, particularly thiourea and pyrrolidine derivatives, have been widely reported. These studies suggest that the this compound scaffold is a promising starting point for the development of agents with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiourea and pyrrolidine moieties are present in numerous compounds exhibiting antimicrobial activity. The mechanism of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.

Table 1: Antimicrobial Activity of Pyrrolidine and Thiourea Analogues

| Compound Class | Test Organism | Activity | MIC/IC50 | Reference |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus | Moderate | 32-128 µg/mL | [2] |

| Vibrio cholera | Moderate | 16-64 µg/mL | [2] | |

| Candida albicans | Low | 64-128 µg/mL | [2] | |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | Acinetobacter baumannii | Good | 31.25 µg/mL | [3] |

| Mycobacterium tuberculosis H37Rv | Excellent | 0.98-1.96 µg/mL | [3] |

Anticancer Activity

Several derivatives containing the thiourea or pyrrolidine core have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Anticancer Activity of Pyrrolidine and Thiourea Analogues

| Compound Class | Cell Line | Activity | IC50 | Reference |

| N-(5-methyl-[4][5][6]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | High | 9.4 µg/mL | [7] |

| HL60 (Leukemia) | Moderate | >9.4 µg/mL | [7] | |

| MCF7 (Breast) | Low | 97.6 µg/mL | [7] | |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | High | 14.4 µg/mL | [8] |

| N-bridged pyrazole-1-carbothioamides | Various cancer cell lines | Potent | Not specified | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of N-phenylcarbamothioylbenzamides, which share the N-phenylthiourea moiety, has been investigated. These compounds have shown the ability to inhibit prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation.

Table 3: Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamide Analogues

| Compound | Assay | Activity | % Inhibition / PGE2 level | Reference |

| 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide (1e) | Carrageenan-induced paw edema | High | 61.45% | [10][11] |

| PGE2 inhibition | High | 68.32 pg/mL | [10][11] | |

| 2-((4-ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide (1h) | Carrageenan-induced paw edema | High | 51.76% | [10][11] |

| PGE2 inhibition | High | 54.15 pg/mL | [10][11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound and its analogues.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Urease Inhibition Assay

Many thiourea derivatives have been identified as potent urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Protocol: Indophenol Method for Urease Activity

-

Reaction Mixture: In a 96-well plate, mix the test compound, urease enzyme solution, and a buffer solution.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add urea solution to initiate the enzymatic reaction and incubate for another period (e.g., 30 minutes) at 37°C.

-

Color Development: Add phenol reagent and alkali-hypochlorite solution to stop the reaction and develop a colored indophenol complex.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).

-

IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Potential mechanism of action via urease inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities exhibited by its analogues make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid framework for initiating and advancing such research endeavors.

References

- 1. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. library.dmed.org.ua [library.dmed.org.ua]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-phenylpyrrolidine-1-carbothioamide in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-phenylpyrrolidine-1-carbothioamide and structurally related thioamides in [3+2]-cycloaddition reactions. The protocols and data presented are based on established methodologies for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.

Introduction

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the [3+2]-cycloaddition of thioamides with activated alkynes, such as benzynes, represents a modern and efficient method for synthesizing sulfur and nitrogen-containing heterocycles. Thioamides, like this compound, can act as pseudo-1,3-dipoles in these reactions. This reactivity allows for the formation of dihydrobenzothiazole derivatives, which are valuable scaffolds in medicinal chemistry.

The reaction proceeds through an atypical mode of [3+2]-cycloaddition, where the sulfur and nitrogen atoms of the thioamide engage with the two carbon atoms of the benzyne. This forms a transient ammonium ylide intermediate, which then undergoes further rearrangement or elimination to yield the final stable heterocyclic product.[1] The efficiency and selectivity of this reaction are influenced by the electronic properties of the thioamide and the nature of the substituents on the nitrogen atom.

[3+2]-Cycloaddition of Thioamides with Benzynes

A notable application of thioamides in cycloaddition is their reaction with benzynes, which can be generated in situ from stable precursors. Thioamides bearing electron-withdrawing groups are particularly effective in this transformation. The reaction leads to the formation of a dihydrobenzothiazole ring system, a privileged scaffold in many biologically active molecules.

Reaction Pathway

The proposed mechanism for the [3+2]-cycloaddition of a thioamide with benzyne involves the initial formation of a stabilized ammonium ylide intermediate. The fate of this ylide depends on the substituents on the nitrogen atom of the thioamide. For instance, in the case of N,N-dialkylthioamides, the ylide can undergo an elimination of an alkene to furnish the dihydrobenzothiazole product.

Caption: Proposed reaction pathway for the [3+2]-cycloaddition.

Quantitative Data Summary

The following table summarizes representative yields for the [3+2]-cycloaddition of various thioamides with benzynes generated from a triyne precursor. While this compound is not explicitly listed, the data for analogous N,N-disubstituted thioamides provide an expected range for reaction efficiency.

| Entry | Thioamide Substrate | Benzyne Precursor | Product | Yield (%) |

| 1 | N,N-Diethyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | 2-(Trifluoromethyl)-2,3-dihydrobenzo[d]thiazole derivative | 75 |

| 2 | N,N-Dioctyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | N-Octyl-2-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole | 68 (total) |

| 3 | N-Allyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | Allyl-migrated dihydrobenzothiazole | 55 |

| 4 | Methyl 2-thio-2-(diethylamino)acetate | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | Dihydrobenzothiazole derivative | 45 |

Data extrapolated from analogous reactions described in the literature.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting thioamide from phenyl isothiocyanate and pyrrolidine.

Materials:

-

Phenyl isothiocyanate

-

Pyrrolidine

-

Ethanol (refluxing grade)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a round-bottom flask containing 20 mL of ethanol, add phenyl isothiocyanate (0.1 mol).

-

While stirring, add pyrrolidine (0.1 mol) dropwise to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure crystals.

Protocol 2: General Procedure for the [3+2]-Cycloaddition of this compound with a Benzyne Precursor

This protocol provides a general method for the cycloaddition reaction, which should be performed under an inert atmosphere.

Materials:

-

This compound

-

Benzyne precursor (e.g., a triyne or tetrayne)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Heating and stirring apparatus

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the benzyne precursor (1 equivalent) in the anhydrous solvent.

-

Add this compound (2-3 equivalents) to the solution.

-

Heat the reaction mixture to the temperature required for the in situ generation of benzyne from the precursor (typically 80-120 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product using standard analytical techniques (NMR, Mass Spectrometry, etc.).

Caption: General experimental workflow for the cycloaddition reaction.

Applications in Drug Development

The pyrrolidine moiety is a privileged scaffold in drug discovery, known for imparting favorable physicochemical properties to molecules. The carbothioamide group is also a versatile functional group with a history of use in the development of antimicrobial and anticancer agents. The cycloadducts resulting from the reaction of this compound, such as dihydrobenzothiazoles, are of particular interest as they combine these features into a rigid heterocyclic framework. This can lead to compounds with enhanced biological activity and target specificity. The protocols described herein provide a basis for the synthesis of novel compound libraries for screening in various therapeutic areas.

References

Application of N-phenylpyrrolidine-1-carbothioamide in the Synthesis of Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-phenylpyrrolidine-1-carbothioamide is a versatile synthetic intermediate primarily utilized in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Its utility stems from the presence of a reactive thioamide moiety, which can readily participate in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. The pyrrolidine ring often imparts favorable pharmacokinetic properties to the resulting molecules, such as increased solubility and metabolic stability.

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis . This classical method involves the condensation of a thioamide with an α-halocarbonyl compound to afford a thiazole ring system. Thiazoles are a core structural motif in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.

In this context, this compound serves as the thioamide component, reacting with various α-haloketones or α-haloesters to yield 2-(pyrrolidin-1-yl)-thiazole derivatives. The substitution pattern on the resulting thiazole ring can be readily diversified by varying the structure of the α-halocarbonyl reactant. This modularity allows for the generation of libraries of novel thiazole-containing compounds for structure-activity relationship (SAR) studies in drug development programs.

Furthermore, the thioamide functionality in this compound opens avenues for the synthesis of other important heterocycles, such as:

-

1,3,4-Thiadiazoles: Through oxidative cyclization reactions, often employing reagents like dehydrating agents or oxidizing agents.

-

1,2,4-Triazoles: By reaction with hydrazines or hydrazonoyl halides, leading to the formation of a five-membered ring containing three nitrogen atoms.

The resulting heterocyclic compounds incorporating the N-phenylpyrrolidine moiety are valuable scaffolds for the development of new therapeutic agents. For instance, certain 2-(pyrrolidin-1-yl)thiazole derivatives have been investigated for their potential as antitubercular and antimicrobial agents. The pyrrolidine group can play a crucial role in the molecule's interaction with biological targets and in defining its overall pharmacological profile.

Experimental Protocols

The following protocol details the synthesis of a 2-(pyrrolidin-1-yl)-4-arylthiazole derivative, a common application of this compound, based on the principles of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 4-Aryl-2-(pyrrolidin-1-yl)thiazole

This protocol describes the synthesis of a 4-aryl-2-(pyrrolidin-1-yl)thiazole via the cyclocondensation of this compound with a substituted phenacyl bromide.

Materials:

-

This compound

-

Substituted phenacyl bromide (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)

-

Acetone (anhydrous)

-

Triethylamine (optional, as a base)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.0 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for 30 minutes, and then heated to reflux. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion of the reaction (typically 4-6 hours), the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-2-(pyrrolidin-1-yl)thiazole.

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the synthesis of 2-(pyrrolidin-1-yl)thiazole derivatives.

| Starting Material (Thioamide) | α-Haloketone | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | p-Methoxyphenacyl bromide | Acetone | 4-6 h (reflux) | >85 | Adapted from[1] |

| Thiourea | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | DMF | 2 h (50 °C) | Not specified | [2] |

| Thiocarbamide | 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Acetic Acid | Not specified | Not specified | [3] |

Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the application of this compound in heterocycle synthesis.

Caption: Synthetic pathway for 2-(pyrrolidin-1-yl)thiazoles.

Caption: Experimental workflow for thiazole synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification and Analysis of N-phenylpyrrolidine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-phenylpyrrolidine-1-carbothioamide and subsequent analysis of its purity using various analytical techniques.

Purification of this compound by Recrystallization

A common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. Ethanol has been identified as an effective solvent for this purpose.[1]

Experimental Protocol: Recrystallization

-

Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The cooling rate should be gradual to promote the formation of well-defined crystals. Further cooling in an ice bath can be employed to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

A reported yield for this purification method is approximately 80%.[1]

Analytical Techniques for Purity Assessment

To ensure the high purity of the synthesized and purified this compound, several analytical techniques can be employed. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for assessing the purity of a sample by separating the main compound from any impurities.

-

Sample Preparation: Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

-

-

Analysis: Inject the prepared sample and monitor the chromatogram. The purity can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for identifying and quantifying volatile and thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-400 m/z

-

-

Analysis: The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of the main peak can be used to confirm the identity of this compound. Purity is estimated by the area percentage of the main peak in the TIC.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[2]

-

Sample Preparation: Accurately weigh a known amount of the purified this compound and a known amount of a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d6

-

Parameters: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

-

-

Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Data Presentation

The following tables summarize the expected quantitative data from the purification and analysis of this compound.

| Parameter | Value | Reference |

| Purification by Recrystallization | ||

| Solvent | Ethanol | [1] |

| Yield | 80% | [1] |

| Purity (Post-Recrystallization) | >99% (Hypothetical) |

| Analytical Method | Parameter | Expected Value (Hypothetical) |

| HPLC-UV | Purity | >99.5% |

| Retention Time | Compound-specific | |

| GC-MS | Purity | >99.5% |

| Retention Time | Compound-specific | |

| qNMR | Purity | >99.0% |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.

References

Application Notes and Protocols: N-phenylpyrrolidine-1-carbothioamide as a Potential Antiglycation Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-phenylpyrrolidine-1-carbothioamide is used as an exemplary compound in these application notes. Currently, there is no publicly available data on its specific antiglycation activity. The following protocols provide a general framework for evaluating the antiglycation potential of a test compound.

Introduction

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, such as cataracts, nephropathy, and neuropathy. Therefore, the identification of compounds that can inhibit the formation of AGEs is a significant area of research for the development of new therapeutic agents. This document outlines the protocols to evaluate the potential of this compound as an antiglycation agent using common in vitro assays.

Quantitative Data Summary

As there is no specific data available for this compound, the following table illustrates how quantitative data on antiglycation activity would be presented. The values are hypothetical and for illustrative purposes only.

| Assay | Test Compound | IC50 (µM) [Hypothetical] | Standard (Rutin) IC50 (µM) |

| BSA-Glucose Assay | This compound | 150.5 ± 12.3 | 86.94 ± 0.24 |

| BSA-Methylglyoxal Assay | This compound | 250.8 ± 18.7 | 294.5 ± 1.50 |

Experimental Protocols

In Vitro Bovine Serum Albumin (BSA) - Glucose Antiglycation Assay

This assay is a widely used method to screen for compounds that can inhibit the formation of AGEs from glucose.

Materials and Reagents:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

D-Glucose

-

This compound (Test Compound)

-

Rutin (Standard Inhibitor)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Sodium Azide

-

96-well microplate, black, flat-bottom

-

Spectrofluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of BSA in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 500 mM solution of D-glucose in 100 mM phosphate buffer (pH 7.4).

-

Prepare stock solutions of this compound and Rutin in DMSO. Further dilute to desired concentrations with phosphate buffer.

-

Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v) to prevent microbial growth.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Blank: 50 µL of BSA solution + 50 µL of phosphate buffer.

-

Control (Glycated): 50 µL of BSA solution + 50 µL of glucose solution.

-

Test Compound: 50 µL of BSA solution + 50 µL of glucose solution + 10 µL of the test compound at various concentrations.

-

Standard: 50 µL of BSA solution + 50 µL of glucose solution + 10 µL of Rutin at various concentrations.

-

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C for 7 days.

-

-

Measurement:

-

After incubation, measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula:

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

In Vitro Bovine Serum Albumin (BSA) - Methylglyoxal (MG) Antiglycation Assay

This assay is used to evaluate the ability of a compound to inhibit AGE formation induced by the highly reactive dicarbonyl species, methylglyoxal.

Materials and Reagents:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Methylglyoxal (MG)

-

This compound (Test Compound)

-

Rutin (Standard Inhibitor)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Sodium Azide

-

96-well microplate, black, flat-bottom

-

Spectrofluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of BSA in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 10 mM solution of Methylglyoxal in 100 mM phosphate buffer (pH 7.4).

-

Prepare stock solutions of this compound and Rutin in DMSO. Further dilute to desired concentrations with phosphate buffer.

-

Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Blank: 50 µL of BSA solution + 50 µL of phosphate buffer.

-

Control (Glycated): 50 µL of BSA solution + 50 µL of MG solution.

-

Test Compound: 50 µL of BSA solution + 50 µL of MG solution + 10 µL of the test compound at various concentrations.

-

Standard: 50 µL of BSA solution + 50 µL of MG solution + 10 µL of Rutin at various concentrations.

-